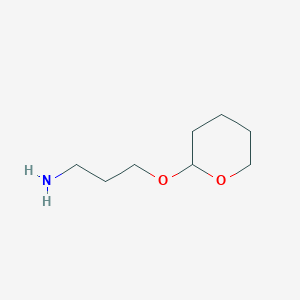

2-(3-aminopropoxy)oxane

Description

2-(3-Aminopropoxy)oxane is a heterocyclic compound featuring an oxane (tetrahydropyran) ring substituted at the 2-position with a 3-aminopropoxy group. Its molecular formula is C₈H₁₇NO₂, and it serves as a versatile intermediate in organic synthesis, particularly in pharmaceuticals and agrochemicals. The compound’s primary functional groups—the oxane ring and the terminal amine—contribute to its reactivity, enabling applications in drug design (e.g., kinase inhibitors) and polymer chemistry .

Properties

IUPAC Name |

3-(oxan-2-yloxy)propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c9-5-3-7-11-8-4-1-2-6-10-8/h8H,1-7,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PINDPKDQUUUYJP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCOC(C1)OCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-aminopropoxy)oxane typically involves the reaction of 3-chloropropan-1-amine with tetrahydropyran-2-ol under basic conditions. The reaction proceeds through a nucleophilic substitution mechanism, where the chlorine atom is replaced by the oxane group. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the substitution .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to achieve high yields and purity of the final product. The compound is then purified using techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions

2-(3-aminopropoxy)oxane undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

Reduction: Reduction reactions can convert the compound into amines or alcohols.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Reagents like sodium hydroxide (NaOH) and potassium carbonate (K2CO3) are used to facilitate nucleophilic substitution reactions.

Major Products Formed

Oxidation: Formation of oxides or ketones.

Reduction: Formation of amines or alcohols.

Substitution: Introduction of various functional groups depending on the reagents used.

Scientific Research Applications

2-(3-aminopropoxy)oxane has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activities and interactions with biomolecules.

Medicine: Explored for its potential therapeutic applications, including drug discovery and development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3-aminopropoxy)oxane involves its interaction with specific molecular targets and pathways. The compound can act as a nucleophile, participating in various chemical reactions. Its oxane ring provides stability and enhances its reactivity in certain reactions. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Positional Isomer: 4-(3-Aminopropoxy)oxane Hydrochloride

A key structural analog is 4-(3-aminopropoxy)oxane hydrochloride (C₈H₁₇NO₂·HCl), which differs in the substitution position of the aminopropoxy group (4-position vs. 2-position on the oxane ring).

- Synthesis and Stability : The 4-position isomer is synthesized via nucleophilic substitution but exhibits lower thermal stability compared to the 2-substituted derivative due to steric hindrance near the oxane oxygen .

- Biological Activity: While 2-(3-aminopropoxy)oxane is explored for kinase inhibition, the 4-isomer was discontinued in preclinical trials, likely due to reduced bioavailability or target affinity .

Substituent Variation: 2-(3-Chloropropoxy)oxane

2-(3-Chloropropoxy)oxane (C₈H₁₅ClO₂) replaces the terminal amine with a chlorine atom.

- Reactivity : The chloro derivative is more electrophilic, making it a precursor for cross-coupling reactions. However, it lacks the amine’s nucleophilic utility in drug conjugation .

- Physical Properties: The chlorine substituent increases molecular weight (178.66 g/mol vs. 159.23 g/mol for the amino analog) and reduces water solubility (<1 mg/mL vs. ~10 mg/mL for this compound) .

Pharmacological Analog: Prexasertib

Prexasertib (C₂₀H₂₂N₆O₃) incorporates the 2-(3-aminopropoxy)-6-methoxyphenyl group as part of a pyrazine-pyrazole scaffold.

- Therapeutic Role: As a checkpoint kinase inhibitor, Prexasertib’s aminopropoxy group enhances solubility and binding affinity to hydrophobic kinase pockets, demonstrating the functional importance of this moiety in oncology .

- Structural Contrast: Unlike this compound, Prexasertib’s aromatic system enables π-π stacking with protein targets, highlighting the trade-off between heterocyclic flexibility and rigidity in drug design .

Alkoxyamine Derivative: 3-(2'-Methoxyethoxy)propylamine

3-(2'-Methoxyethoxy)propylamine (C₆H₁₅NO₂) replaces the oxane ring with a methoxyethoxy chain.

- Applications: Used in polymer crosslinking and surfactants, this compound lacks the oxane’s stereochemical complexity, resulting in lower melting points (−20°C vs. 85–90°C for this compound) .

- Toxicity : The methoxyethoxy group reduces acute toxicity (LD₅₀ > 2000 mg/kg in rats) compared to primary amines, which are more reactive and corrosive .

Data Table: Key Properties of this compound and Analogs

Biological Activity

2-(3-Aminopropoxy)oxane, with the chemical structure featuring an oxane ring substituted with a propoxy group and an amino group, is a compound of interest in medicinal chemistry. Its potential biological activities have been explored in various studies, focusing on its interactions with biological systems and its therapeutic applications.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within cells. The presence of the amino group suggests potential for engaging in hydrogen bonding and ionic interactions, which can influence enzyme activity and receptor binding.

Research Findings

Recent studies have highlighted several key biological activities associated with this compound:

- Antimicrobial Activity : Research indicates that this compound exhibits significant antimicrobial properties, potentially inhibiting the growth of various bacterial strains. For example, a study found that derivatives of this compound demonstrated zones of inhibition ranging from 10 mm to 20 mm against both Gram-positive and Gram-negative bacteria .

- Anti-inflammatory Effects : The compound has been investigated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, possibly through inhibition of pro-inflammatory cytokines and enzymes involved in inflammation.

- Neuroprotective Potential : Preliminary findings suggest that this compound may have neuroprotective effects, making it a candidate for further research in neurodegenerative diseases. Its ability to stabilize neuromuscular transmission has been noted in animal models .

Case Studies

- Antimicrobial Efficacy :

-

Neuroprotective Effects :

- In a model of amyotrophic lateral sclerosis (ALS), compounds similar to this compound were screened for their ability to restore motility in C. elegans and zebrafish models. The most promising compounds demonstrated significant neuroprotective effects, suggesting that further exploration into this class of compounds could yield valuable insights into ALS treatment strategies .

Data Table: Biological Activities of this compound

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.